1H and 13C NMR spectral data for Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
1H and 13C NMR spectral data for Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
An In-Depth Spectroscopic Guide to Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: ¹H and ¹³C NMR Analysis
Introduction
In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a foundational pillar of the development pipeline.[1][2][3] Heterocyclic scaffolds, particularly those containing the 1,3,4-oxadiazole moiety, are of significant interest to medicinal chemists due to their diverse biological activities and favorable physicochemical properties.[4][5][6] Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate represents a key synthon in this class, combining the stable oxadiazole core with a pharmacologically relevant chlorophenyl group and a reactive ester handle for further derivatization.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this target compound. NMR spectroscopy remains an unparalleled and indispensable tool for the unambiguous confirmation of molecular structure in the pharmaceutical industry.[7][8] We will not only present the spectral data but also delve into the causal reasoning behind the observed chemical shifts and coupling patterns, offering a self-validating framework for researchers engaged in the synthesis and characterization of related compounds.
Molecular Structure and Spectroscopic Environments
A thorough NMR analysis begins with a systematic breakdown of the molecule's structure to identify all chemically non-equivalent proton and carbon environments.
Caption: Molecular structure of Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate.
The structure reveals four distinct proton environments and nine unique carbon environments:
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Proton (¹H) Environments:
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Aromatic Protons (Hₐ): Two protons ortho to the oxadiazole ring on the chlorophenyl group.
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Aromatic Protons (Hₑ): Two protons meta to the oxadiazole ring (and ortho to the chlorine atom).
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Ethyl Methylene Protons (-OCH₂CH₃): The two protons of the methylene group.
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Ethyl Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group.
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-
Carbon (¹³C) Environments:
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Oxadiazole Carbons (C2 & C5): Two distinct carbons within the heterocyclic ring.
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Aromatic Carbons: Four unique carbons in the para-substituted phenyl ring (C1', C2'/C6', C3'/C5', C4').
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Ester Carbonyl Carbon (C=O).
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Ethyl Carbons (-OCH₂CH₃): The methylene and methyl carbons.
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¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides critical information on the electronic environment, count, and connectivity of protons.[9] The predicted data, based on established chemical shift ranges and analysis of similar structures, are summarized below.[10][11]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |
| ~8.10 | Doublet (d) | 2H | ~8.8 Hz | Hₐ (Aromatic) | These protons are ortho to the electron-withdrawing 1,3,4-oxadiazole ring, leading to significant deshielding and a downfield shift. They are coupled to the Hₑ protons.[12] |
| ~7.55 | Doublet (d) | 2H | ~8.8 Hz | Hₑ (Aromatic) | These protons are ortho to the electron-withdrawing chlorine atom, which also deshields them. Their upfield position relative to Hₐ is expected. They are coupled to the Hₐ protons.[11] |
| ~4.50 | Quartet (q) | 2H | ~7.1 Hz | -OCH₂ CH₃ | The methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[13] |
| ~1.45 | Triplet (t) | 3H | ~7.1 Hz | -OCH₂CH₃ | The terminal methyl protons are in a standard aliphatic environment. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[14] |
¹³C NMR Spectral Data Analysis
¹³C NMR spectroscopy complements the proton data by providing a map of the carbon backbone.[15] Each unique carbon environment produces a single peak, and the chemical shift is highly indicative of the carbon's functional group and hybridization state.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~164.5 | C5 (Oxadiazole) | Carbons in 1,3,4-oxadiazole rings are highly deshielded and typically appear in this region. This carbon is attached to the aromatic ring.[10][16][17] |
| ~158.0 | C2 (Oxadiazole) | This oxadiazole carbon is attached to the electron-withdrawing ester group, shifting it slightly from C5.[16][17] |
| ~157.0 | C =O (Ester) | The carbonyl carbon of an ester is characteristically found in this downfield region.[15] |
| ~138.0 | C4' (Aromatic) | This is the ipso-carbon attached to the chlorine atom. The electronegativity of the halogen causes a significant downfield shift. |
| ~129.5 | C3'/C5' (Aromatic) | Aromatic CH carbons typically resonate in the 120-130 ppm range. |
| ~128.5 | C2'/C6' (Aromatic) | These carbons are adjacent to the oxadiazole ring. |
| ~123.0 | C1' (Aromatic) | This is the ipso-carbon attached to the oxadiazole ring. |
| ~63.0 | -OCH₂ CH₃ | The methylene carbon is attached to an electronegative oxygen, shifting it downfield relative to a standard alkane.[15] |
| ~14.0 | -OCH₂CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region.[15] |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and validated protocol is essential. The following methodology is recommended for the analysis of Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate.
Caption: A validated workflow for acquiring and analyzing NMR spectra.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh approximately 10-20 mg of the purified solid compound. The purity of the sample is paramount, as impurities will introduce extraneous signals.
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Solvent Selection and Dissolution:
-
Choice of Solvent: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ ~7.26 ppm, which typically does not interfere with signals from the analyte. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.
-
Procedure: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a vial.
-
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of Tetramethylsilane (TMS) to the sample. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. This step is critical for accurate chemical shift referencing.
-
Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Acquire the ¹H spectrum, typically requiring 16-32 scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.0 ppm.
-
Analysis:
-
¹H Spectrum: Identify all signals, integrate their areas to determine proton ratios, and measure the coupling constants (J-values) for all multiplets.
-
¹³C Spectrum: Identify the chemical shift of each unique carbon atom.
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Conclusion: A Self-Validating Spectroscopic Profile
The combined ¹H and ¹³C NMR data provide a definitive and self-validating "fingerprint" for Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate. The ¹H spectrum confirms the presence and connectivity of all proton-containing fragments: the para-substituted aromatic ring is confirmed by the two-doublet system, and the ethyl ester is confirmed by the characteristic quartet-triplet pattern with a 2:3 integration ratio. The ¹³C spectrum validates the carbon skeleton, showing the correct number of unique carbons and confirming the presence of key functional groups like the ester carbonyl and the oxadiazole ring carbons in their expected chemical shift regions.
For researchers in drug development, this detailed spectroscopic guide serves as an authoritative benchmark for confirming the successful synthesis and ensuring the purity of this valuable intermediate. Any deviation from the spectral data presented herein would warrant further investigation into the structural integrity of the synthesized compound.
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